molecular formula C10H9NO B1600735 Spiro[cyclopropane-1,1'-isoindolin]-3'-one CAS No. 604799-98-6

Spiro[cyclopropane-1,1'-isoindolin]-3'-one

Cat. No. B1600735
M. Wt: 159.18 g/mol
InChI Key: OCWBJZCKQBCSPB-UHFFFAOYSA-N
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Description

Spiro[cyclopropane-1,1’-isoindolin]-3’-one is a type of spirocyclic compound. Spirocyclic compounds are defined as a bicycle connected by a single fully-substituted carbon atom, which is not connected by an adjacent atom . They are inherently highly 3-dimensional structures . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally . Spirocyclic compounds can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, in comparison to the respective monocyclic structure .


Synthesis Analysis

The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . This includes the development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings . These structures are important for applications in medicinal chemistry, as intermediates or final products in total synthesis, and as model compounds for the development of enantioselective catalytic methodologies .


Molecular Structure Analysis

Spiro[cyclopropane-1,1’-isoindolin]-3’-one is a spirocyclic compound, which is a bicycle connected by a single fully-substituted carbon atom . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally . This structure is inherently highly 3-dimensional .


Chemical Reactions Analysis

The application of spirocyclic structures in drug discovery has seen a dramatic increase in attention in recent years, alongside major developments in their synthetic chemistry . This includes the development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings .


Physical And Chemical Properties Analysis

Spirocyclic compounds can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, in comparison to the respective monocyclic structure . They also access relatively underexplored chemical space and novel intellectual property (IP) space .

Scientific Research Applications

  • Scientific Field : Organic and Medicinal Chemistry
  • Application Summary : The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry. This includes the development of new stereoselective approaches to spirocyclic oxindoles .
  • Methods of Application : The application of spirocyclic structures in drug discovery has seen a dramatic increase in attention in recent years, alongside major developments in their synthetic chemistry . Microwave-assisted organic synthesis has emerged as a powerful tool for assembling complex molecular architectures .
  • Results or Outcomes : Spirocyclic compounds can improve certain physicochemical properties such as lipophilicity, aqueous solubility and metabolic stability, in comparison to the respective monocyclic structure . They access relatively underexplored chemical space and novel intellectual property (IP) space .
  • Scientific Field : Medicinal Chemistry

    • Application Summary : Spiro compounds have attracted significant interest in medicinal chemistry due to their numerous biological activities attributed primarily to their versatility and structural similarity to important pharmacophore centers .
    • Methods of Application : The development of drugs with potential antioxidant activities is of great importance since numerous investigations have shown that oxidative stress is involved in the development and progression of numerous diseases such as cancer, senile cataracts, kidney failure, diabetes, high blood pressure, cirrhosis, and neurodegenerative diseases .
    • Results or Outcomes : This article provides an overview of the synthesis and various antioxidant activities found in naturally occurring and synthetic spiro compounds .
  • Scientific Field : Drug Design

    • Application Summary : Spiroindole and spirooxindole scaffolds are very important spiro-heterocyclic compounds in drug design processes .
    • Methods of Application : Significant attention has been directed at obtaining molecules based on spiroindole and spirooxindole derivatives that have bioactivity against cancer cells, microbes, and different types of disease affecting the human body .
    • Results or Outcomes : The development of new synthetic routes to spiro building blocks have facilitated their incorporation into more molecules with pharmacological applications .
  • Scientific Field : Organic and Medicinal Chemistry

    • Application Summary : The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . This review analyses the development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings .
    • Methods of Application : It highlights the importance of these structures for applications in medicinal chemistry, as intermediates or final products in total synthesis and as model compounds for the development of enantioselective catalytic methodologies .
    • Results or Outcomes : Spirocyclic compounds can improve certain physicochemical properties such as lipophilicity, aqueous solubility and metabolic stability, in comparison to the respective monocyclic structure . They access relatively underexplored chemical space and novel intellectual property (IP) space .
  • Scientific Field : Antioxidants

    • Application Summary : In recent years, spiro compounds have attracted significant interest in medicinal chemistry due to their numerous biological activities attributed primarily to their versatility and structural similarity to important pharmacophore centers .
    • Methods of Application : Currently, the development of drugs with potential antioxidant activities is of great importance since numerous investigations have shown that oxidative stress is involved in the development and progression of numerous diseases such as cancer, senile cataracts, kidney failure, diabetes, high blood pressure, cirrhosis, and neurodegenerative diseases, among others .
    • Results or Outcomes : This article provides an overview of the synthesis and various antioxidant activities found in naturally occurring and synthetic spiro compounds .

Future Directions

Spirocyclic compounds have seen a dramatic increase in attention in recent years, alongside major developments in their synthetic chemistry . They are important for applications in medicinal chemistry, as intermediates or final products in total synthesis, and as model compounds for the development of enantioselective catalytic methodologies . This suggests that the future directions for Spiro[cyclopropane-1,1’-isoindolin]-3’-one could involve further exploration of its potential applications in medicinal chemistry and drug discovery.

properties

IUPAC Name

spiro[2H-isoindole-3,1'-cyclopropane]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c12-9-7-3-1-2-4-8(7)10(11-9)5-6-10/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWBJZCKQBCSPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3=CC=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20453352
Record name Spiro[cyclopropane-1,1'-isoindolin]-3'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[cyclopropane-1,1'-isoindolin]-3'-one

CAS RN

604799-98-6
Record name Spiro[cyclopropane-1,1′-[1H]isoindol]-3′(2′H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=604799-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[cyclopropane-1,1'-isoindolin]-3'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JJUS VAN VELDHUIZEN - Fieser and Fieser's Reagents for Organic … - sumobrain.org
The present disclosure relates to novel compounds for use in therapeutic treatement of a disease associated with peptidylarginine deiminases (PADs), such as peptidylarginine …
Number of citations: 0 www.sumobrain.org

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